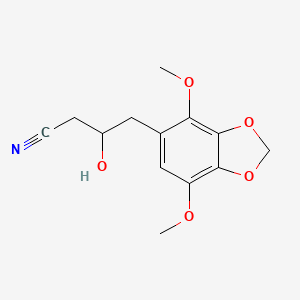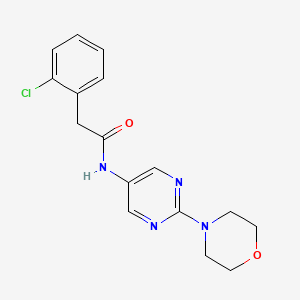![molecular formula C19H26N4O2S B11196307 2-(Azepan-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B11196307.png)
2-(Azepan-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the azepane and benzenesulfonyl groups. Common reagents used in these reactions include pyrimidine derivatives, azepane, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Shares the azepane group but differs in the rest of the structure.
2-(AZEPAN-1-YL)-2-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-AMINE: Similar in having the azepane and propan-2-yl groups but with a different core structure.
Uniqueness
2-(AZEPAN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C19H26N4O2S/c1-14(2)15-7-9-16(10-8-15)26(24,25)17-13-21-19(22-18(17)20)23-11-5-3-4-6-12-23/h7-10,13-14H,3-6,11-12H2,1-2H3,(H2,20,21,22) |
InChI Key |
LAOZJKADYNLCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11196225.png)
![3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11196229.png)
![N-(2,4-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11196241.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11196245.png)
![ethyl 2-{[(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B11196254.png)
![4-amino-2-[4-(3-methylphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11196262.png)
![N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11196286.png)
![5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11196294.png)
![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11196300.png)

![2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11196313.png)

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11196330.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11196336.png)
